molecular formula C9H15ClN4 B15130701 2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride

2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride

Cat. No.: B15130701
M. Wt: 214.69 g/mol
InChI Key: VEWPBEMXTJSOBX-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride is a heterocyclic compound featuring a pyrazine core substituted with a methyl group at position 2 and a piperazine moiety at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological research.

Properties

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

2-methyl-3-piperazin-1-ylpyrazine;hydrochloride

InChI

InChI=1S/C9H14N4.ClH/c1-8-9(12-3-2-11-8)13-6-4-10-5-7-13;/h2-3,10H,4-7H2,1H3;1H

InChI Key

VEWPBEMXTJSOBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1N2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride typically involves the reaction of 2-methyl-3-chloropyrazine with piperazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of 2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the pyrazine ring.

    Substitution: Substituted pyrazine derivatives with different functional groups.

Scientific Research Applications

2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance the binding affinity of the compound to its target, leading to increased biological activity. The pyrazine ring can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall effect.

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s key structural features are compared to analogs in Table 1 .

Table 1: Structural and Functional Comparison of Pyrazine-Piperazine Derivatives

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
2-Methyl-3-(piperazin-1-yl)pyrazine HCl Methyl (C2), Piperazine (C3) C9H14ClN5* Not provided Potential serotonin receptor modulation
(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine HCl Chlorine (C2), Methylpiperazine C9H14Cl2N4 1707710-33-5 ACAT-1 inhibition, improved solubility
2-Chloro-3-(piperazin-1-yl)pyrazine HCl Chlorine (C2), Piperazine (C3) C8H11Cl2N4 66522-30-3 Higher electronegativity, receptor binding
2-[1-(3-Methylpiperazin-1-yl)ethyl]pyrazine HCl Ethyl linker, Methylpiperazine C11H19ClN4 1289387-73-0 Enhanced steric bulk, modified pharmacokinetics
Ligustrazine Hydrochloride Tetramethylpyrazine C8H12N2·HCl 76494-51-4 Antiplatelet, microcirculation improvement

Key Findings from Comparative Analysis

Electronic and Steric Effects
  • Chlorine vs.
  • Piperazine Modifications : The presence of a methyl group on the piperazine ring (e.g., CAS 1707710-33-5) improves aqueous solubility and oral absorption, as demonstrated in ACAT-1 inhibitor K-604 .
Pharmacokinetic Properties
  • Hydrochloride Salts : Most analogs, including the target compound, are synthesized as hydrochloride salts to enhance solubility. For instance, K-604 achieved a solubility of 19 mg/mL at pH 1.2 .
  • Linker Variations : Ethyl linkers (e.g., CAS 1289387-73-0) introduce steric bulk, which may reduce metabolic clearance but limit blood-brain barrier penetration .
Therapeutic Potential
  • Receptor Targeting : Piperazine-pyrazine derivatives are frequently explored for CNS applications. The target compound’s methyl group may balance steric effects and binding efficiency for serotonin receptors, as seen in methoxyphenyl-piperazine analogs .
  • Enzyme Inhibition : Chlorinated derivatives like (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine HCl show promise in inhibiting ACAT-1, a target for atherosclerosis .

Biological Activity

2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride is a heterocyclic compound notable for its diverse biological activities. This compound features a pyrazine ring substituted with a methyl group and a piperazine moiety, which significantly enhances its pharmacological potential. Research has focused on its antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride is C8H12N4HClC_8H_{12}N_4\cdot HCl. Its unique structure allows it to interact with various biological targets, influencing metabolic pathways and cellular processes.

Property Details
Molecular Formula C8H12N4HClC_8H_{12}N_4\cdot HCl
Molecular Weight 196.66 g/mol
Solubility Soluble in water and organic solvents
Toxicity Harmful if swallowed; causes skin burns

Antimicrobial Properties

Studies have demonstrated that 2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action likely involves interference with bacterial cell wall synthesis or enzyme activity, leading to cell death.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by modulating apoptotic pathways. A study highlighted its ability to alter the activity of caspase-3, a critical enzyme in the apoptosis process, thereby promoting cancer cell death .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of 2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride against various pathogens. The results indicated that it had an IC50 value ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, demonstrating potent activity .
  • Cytotoxicity Assessment : In assessing cytotoxic effects on human embryonic kidney cells (HEK-293), the compound showed low toxicity, suggesting a favorable safety profile for further development in therapeutic applications .

The biological activity of 2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride can be attributed to its structural features that facilitate binding to specific receptors and enzymes. The piperazine moiety enhances binding affinity, allowing the compound to modulate biological responses effectively.

Comparative Analysis

To understand the uniqueness of 2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride, a comparison with structurally similar compounds is useful:

Compound Name Molecular Formula Key Features
2-Methyl-3-(piperidin-2-yl)pyrazineC10H15N3C_{10}H_{15}N_3Contains piperidine instead of piperazine
3-(piperazin-1-yl)-1,2-benzothiazoleC10H12N4SC_{10}H_{12}N_4SFeatures a benzothiazole ring
3-(pyrrolidin-1-yl)-pyrazineC8H12N4C_{8}H_{12}N_4Contains pyrrolidine instead of piperazine

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